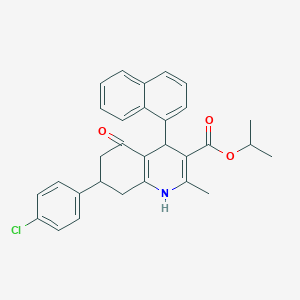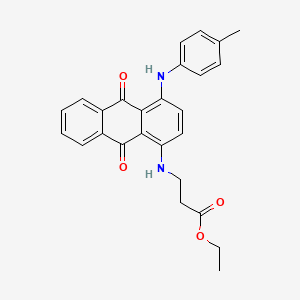![molecular formula C27H21NO5S B15041222 2-{[4-(Biphenyl-4-yl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}benzoic acid](/img/structure/B15041222.png)
2-{[4-(Biphenyl-4-yl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID is a complex organic compound characterized by the presence of biphenyl, thiophene, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the biphenyl and thiophene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology: In biological research, derivatives of this compound may be explored for their potential as pharmaceutical agents. The biphenyl and thiophene moieties are known for their biological activity, which can be harnessed for drug development.
Medicine: Potential applications in medicine include the development of anti-inflammatory and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for therapeutic research.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its structural properties contribute to the development of materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and thiophene moieties can bind to active sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Uniqueness: Compared to similar compounds, 2-[(4-{[1,1’-BIPHENYL]-4-YL}-3-(ETHOXYCARBONYL)THIOPHEN-2-YL)CARBAMOYL]BENZOIC ACID stands out due to the presence of the thiophene ring, which imparts unique electronic properties
Properties
Molecular Formula |
C27H21NO5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[[3-ethoxycarbonyl-4-(4-phenylphenyl)thiophen-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C27H21NO5S/c1-2-33-27(32)23-22(19-14-12-18(13-15-19)17-8-4-3-5-9-17)16-34-25(23)28-24(29)20-10-6-7-11-21(20)26(30)31/h3-16H,2H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
FRVLYMWGVLAWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B15041140.png)

![6-Methyl-2-({[4-(propan-2-yl)phenoxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15041143.png)
![(5Z)-5-[(2E)-2-(3-ethyl-5-phenyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15041144.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B15041146.png)
![4-[(2-Hydroxy-benzylidene)-amino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B15041148.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15041170.png)


![(5Z)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041198.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B15041203.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15041212.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15041220.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15041228.png)
